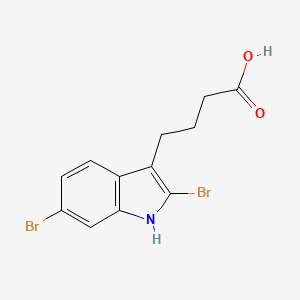

4-(2,6-dibromo-1H-indol-3-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dibromo-1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br2NO2/c13-7-4-5-8-9(2-1-3-11(16)17)12(14)15-10(8)6-7/h4-6,15H,1-3H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLILNGKZVGNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2CCCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid, with a molecular formula of C₁₂H₁₁Br₂NO₂, the theoretical exact mass can be calculated.

The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a distinctive M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 1:2:1, which is a clear indicator for the presence of two bromine atoms in the molecule.

| Isotopologue | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| [C₁₂H₁₁⁷⁹Br₂NO₂]⁻ | 358.9182 | ~25.7 |

| [C₁₂H₁₁⁷⁹Br⁸¹BrNO₂]⁻ | 360.9162 | ~50.0 |

| [C₁₂H₁₁⁸¹Br₂NO₂]⁻ | 362.9141 | ~24.3 |

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Multi-dimensional techniques like COSY, HSQC, and HMBC are essential for assigning all proton (¹H) and carbon (¹³C) signals.

The substitution pattern on the indole (B1671886) ring can be definitively established using ¹H and ¹³C NMR. The bromine atoms at positions 2 and 6, along with the butanoic acid chain at position 3, significantly influence the chemical shifts of the remaining aromatic protons.

¹H NMR: The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic region would show three protons corresponding to H-4, H-5, and H-7. Due to the electron-withdrawing nature of the bromine at position 6, the H-5 and H-7 protons would likely appear as doublets.

¹³C NMR: The carbon atoms attached to the bromine atoms (C-2 and C-6) would be shifted to a lower field. The other carbon signals of the indole ring would also be influenced by the substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | >10.0 | br s |

| H-4 | ~7.5-7.8 | d |

| H-5 | ~7.0-7.3 | dd |

| H-7 | ~7.3-7.6 | d |

The butanoic acid side chain's signals in the NMR spectrum provide information about its structure and conformation.

¹H NMR: The aliphatic protons of the butanoic acid chain would appear in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the indole ring (C-4') would likely be a triplet, the next methylene group (C-3') would be a quintet, and the methylene group adjacent to the carboxyl group (C-2') would be another triplet. The carboxylic acid proton is typically a broad singlet.

¹³C NMR: The carbonyl carbon of the carboxylic acid would appear significantly downfield (~170-180 ppm). The methylene carbons would be found in the aliphatic region of the spectrum.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂- (α to COOH) | ~2.4 | ~35 |

| -CH₂- | ~2.0 | ~25 |

| -CH₂- (α to indole) | ~2.8 | ~28 |

| -COOH | >11.0 | ~175 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. montclair.eduamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp peak for the N-H stretch of the indole ring (around 3400 cm⁻¹), and a strong absorption for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹). researchgate.netnist.gov Aromatic C-H and C=C stretching vibrations would also be visible.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the aromatic ring breathing modes and the C=C stretching vibrations. researchgate.net

| Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch (indole) | ~3400 | IR |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | IR |

| C=O stretch (carboxylic acid) | ~1700 | IR |

| Aromatic C=C stretch | 1450-1600 | IR, Raman |

| Indole ring breathing | 700-1100 | Raman |

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

Derivatization and Analog Design of 4 2,6 Dibromo 1h Indol 3 Yl Butanoic Acid

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily transformed into a variety of other functionalities, offering a straightforward approach to generating analogs with altered polarity, charge, and hydrogen bonding capabilities.

Esterification and Amidation Strategies

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification, reacting the acid with an alcohol in the presence of a catalytic amount of strong acid. This reaction is typically carried out under reflux conditions. Alternatively, milder methods involving coupling agents can be employed.

Amidation: The synthesis of amides from 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid can be achieved by coupling the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.govresearchgate.net The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. derpharmachemica.com

Table 1: Examples of Esterification and Amidation Reagents

| Reagent Type | Specific Examples | Purpose |

|---|---|---|

| Alcohols (for Esterification) | Methanol, Ethanol, Benzyl (B1604629) alcohol | Forms corresponding methyl, ethyl, or benzyl esters. |

| Amines (for Amidation) | Ammonia (B1221849), Alkylamines, Arylamines, Amino acid esters | Forms primary, secondary, or tertiary amides. |

| Coupling Agents | DCC, EDC, HATU, HBTU | Activates the carboxylic acid for amide bond formation. |

| Additives | HOBt, DMAP | Minimizes side reactions and catalyzes the coupling. |

Conjugation with Peptides or Polymers

The carboxylic acid functionality serves as a convenient handle for conjugating this compound to larger biomolecules or synthetic polymers.

Peptide Conjugation: Using standard solid-phase or solution-phase peptide synthesis methodologies, the carboxylic acid can be coupled to the N-terminus of a peptide or an amino group in the side chain of an amino acid residue (e.g., lysine). This is typically achieved using the same coupling agents as in amidation reactions. Such peptide conjugates can be designed to enhance cell permeability, target specific tissues, or modulate the biological activity of the parent molecule.

Polymer Conjugation: The compound can be grafted onto polymers to create materials with novel properties. For instance, it can be conjugated to biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties. The carboxylic acid can be activated and then reacted with functional groups on the polymer, such as hydroxyl or amine groups. Another application is in agriculture, where indole-3-butyric acid (IBA), a related compound, has been loaded onto zinc oxide nanoparticles to create efficient nanocarriers for plant growth regulation. nih.gov Similarly, IBA has been used in grafting waxes to promote the union of stock and scion in plant propagation. google.comresearchgate.netrooting-hormones.comresearchgate.net

Functionalization of the Indole (B1671886) Nitrogen (N-1 Position)

The N-1 position of the indole ring is another key site for derivatization. Modification at this position can influence the electronic properties of the indole ring and provide a point of attachment for various substituents.

Alkylation and Acylation Reactions

Alkylation: N-alkylation of the indole ring can be accomplished by treating this compound with an alkyl halide in the presence of a base. akademisains.gov.my Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile. A variety of alkyl groups, including methyl, ethyl, benzyl, and more complex chains, can be introduced at the N-1 position. nih.gov

Acylation: N-acylation introduces an acyl group at the indole nitrogen, forming an N-acylindole derivative. This is typically achieved by reacting the indole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.govd-nb.info For less reactive acylating agents, a stronger base may be required to deprotonate the indole nitrogen. reddit.com This modification can serve as a protecting group strategy or be used to introduce specific functionalities. organic-chemistry.org

Table 2: Reagents for N-Alkylation and N-Acylation of Indoles

| Reaction Type | Reagent Class | Specific Examples |

|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide |

| Bases | NaH, K2CO3, Cs2CO3 | |

| N-Acylation | Acylating Agents | Acetyl chloride, Benzoyl chloride, Acetic anhydride |

| Bases | Pyridine (B92270), Triethylamine, NaH |

Introduction of Heterocyclic Moieties

A variety of heterocyclic rings can be attached to the indole nitrogen to create novel molecular architectures with potentially unique biological activities. This can be achieved through N-alkylation or N-acylation with a heterocyclic moiety bearing a suitable reactive group. For example, a chloromethyl-substituted pyridine could be used to introduce a pyridylmethyl group at the N-1 position via an N-alkylation reaction. ontosight.aigcwgandhinagar.comlibretexts.orgwikipedia.orgorganic-chemistry.org Alternatively, a heterocyclic carboxylic acid can be activated and coupled to the indole nitrogen in an N-acylation reaction.

Halogen Atom Exchange and Further Substitution on the Indole Ring

The two bromine atoms on the indole ring at positions 2 and 6 are valuable handles for introducing further diversity through cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.orgnih.govlibretexts.org The bromoindole can be reacted with a variety of organoboron reagents, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or vinyl substituents at the 2- and/or 6-positions. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions. researchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org The bromoindole can be coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles containing an N-H bond, to generate the corresponding N-substituted indole derivatives. rsc.orgnih.govorganic-chemistry.org Similar to the Suzuki coupling, the reaction conditions can be tuned to achieve selective functionalization.

Halogen Dance Reaction: The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom on an aromatic ring migrates to a different position. kobe-u.ac.jpresearchgate.netias.ac.inwhiterose.ac.ukresearchgate.net While less common for indoles compared to other heterocycles, under specific basic conditions, it might be possible to induce the migration of one of the bromine atoms on the indole ring of this compound, leading to a regioisomeric dibromoindole derivative. This could open up new possibilities for subsequent functionalization at different positions of the indole core.

Table 3: Cross-Coupling Reactions for Indole Ring Functionalization

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh3)4) + Base | Organoboron reagent (e.g., Ar-B(OH)2) | C-C |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd2(dba)3) + Ligand + Base | Amine (R-NH2) | C-N |

Investigation of Bromine Reactivity

The two bromine atoms on the indole scaffold of this compound, located at the C2 and C6 positions, are key handles for chemical modification. The reactivity of these halogens, particularly in metal-catalyzed cross-coupling reactions, opens up a plethora of possibilities for introducing diverse substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the sites of the bromine atoms. The differential reactivity of the C2 and C6 positions can potentially allow for selective functionalization. Generally, in dihalogenated heteroarenes, the position of the halogen can influence its reactivity in such coupling reactions. For instance, halides adjacent to a heteroatom can exhibit different reactivity compared to those on a carbocyclic ring. nsf.gov

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Positions

| Reaction Type | Reactant | Potential Product Moiety |

|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Aryl/heteroaryl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Heck | Alkene | Alkenyl |

| Buchwald-Hartwig | Amine | Amino |

The choice of catalyst, ligand, base, and reaction conditions can be fine-tuned to control the selectivity and efficiency of these transformations. libretexts.org This allows for the systematic introduction of a wide range of functional groups, including aryl, heteroaryl, alkyl, and amino moieties, thereby enabling a thorough investigation of the structure-activity landscape.

Synthesis of Mono- and Poly-Halogenated Analogs

The synthesis of analogs with varying halogenation patterns is a crucial aspect of understanding the role of halogens in the biological activity of this compound. This involves the preparation of derivatives with a single bromine atom at either the C2 or C6 position, as well as analogs with other halogens (e.g., chlorine, fluorine) or additional halogen substituents at other positions of the indole ring.

The synthesis of such analogs can be achieved through various methods, including the direct halogenation of the indole-3-butanoic acid precursor or by starting from appropriately halogenated indole building blocks. The choice of the halogenating agent and reaction conditions can direct the regioselectivity of the halogenation.

Structure-Activity Relationship (SAR) Design Principles

The design of new analogs of this compound is guided by structure-activity relationship (SAR) principles. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity and to use this knowledge to design more potent and selective compounds.

Systematic Variation of Side Chain Length and Functionality

The butanoic acid side chain at the C3 position of the indole ring is a critical determinant of the molecule's properties and biological interactions. Systematic modifications to this side chain can provide valuable insights into the optimal length and functionality required for activity.

Table 2: Examples of Side Chain Modifications

| Modification | Rationale |

|---|---|

| Chain extension/contraction | To probe the optimal distance between the indole core and the acidic group. |

| Introduction of rigidity | To explore conformational preferences for binding. |

| Replacement of carboxylic acid | To investigate the importance of the acidic moiety and explore bioisosteres. |

Studies on related indole-3-alkanoic acids have shown that the length of the alkyl chain can significantly impact biological activity. limef.com By synthesizing a series of analogs with varying side chain lengths (e.g., acetic, propanoic, pentanoic acid derivatives), it is possible to determine the ideal chain length for the target biological receptor.

Impact of Halogen Position and Number on Biological Interactions

The position and number of halogen atoms on the indole ring can have a profound effect on the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn influence its biological activity. SAR studies focusing on the halogenation pattern can reveal critical information about the binding pocket of the target protein.

Scaffold Hopping and Bioisosteric Replacements

To explore novel chemical space and improve the drug-like properties of this compound, scaffold hopping and bioisosteric replacement strategies can be employed. These approaches involve replacing the core indole scaffold or specific functional groups with other moieties that retain similar biological activity but may offer improved pharmacokinetic profiles.

Scaffold Hopping: This strategy involves replacing the central indole core with other heterocyclic or carbocyclic structures that can mimic the spatial arrangement of the key pharmacophoric features. The goal is to identify novel chemotypes with similar or improved biological activity. nih.gov

Bioisosteric Replacements: Bioisosterism is the replacement of a functional group with another that has similar physical and chemical properties. drughunter.com In the context of this compound, both the indole nucleus and the carboxylic acid side chain are amenable to bioisosteric replacement.

Indole Scaffold: The indole ring can be replaced by other bicyclic heteroaromatic systems like benzimidazole, indazole, or azaindole to explore different electronic and hydrogen-bonding properties. nih.gov

Carboxylic Acid Side Chain: The carboxylic acid group can be replaced with a variety of bioisosteres such as tetrazoles, acylsulfonamides, or hydroxamic acids. nih.gov These replacements can modulate the acidity and lipophilicity of the molecule, potentially leading to improved cell permeability and metabolic stability.

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

| Original Group | Bioisostere | Potential Advantage |

|---|---|---|

| Carboxylic Acid | Tetrazole | Improved metabolic stability, similar pKa |

| Carboxylic Acid | Acylsulfonamide | Modulated acidity, potential for additional interactions |

Through the systematic application of these derivatization and analog design strategies, a deeper understanding of the structure-activity relationships of this compound can be achieved, paving the way for the discovery of new and improved bioactive compounds.

Biological Activity Research: Mechanistic and Target Oriented Investigations

In Vitro Biological Screening Methodologies

No information has been found regarding the use of in vitro screening methodologies to evaluate 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid.

Data from enzyme inhibition assays for this compound are not available in the public domain.

There are no published receptor binding studies for this compound.

Research on the modulation of cellular pathways by this compound has not been reported.

Details of any protein-ligand interaction studies involving this compound are not publicly accessible.

Antimicrobial Activity Studies (in vitro)

No in vitro antimicrobial activity studies for this compound have been found in the reviewed literature.

There is no available data on the evaluation of this compound against Gram-positive or Gram-negative bacterial strains.

Fungal Strain Inhibition Assessment

Currently, there is no publicly available scientific literature detailing the assessment of this compound for its inhibitory activity against specific fungal strains. Research on the broader class of indole-3-butyric acid derivatives has been conducted, but specific data for the 2,6-dibromo substituted variant is not available.

Mechanistic Insights into Antimicrobial Action

Detailed mechanistic studies elucidating the specific mode of antimicrobial action for this compound have not been published in the available scientific literature. While general mechanisms for antimicrobial compounds include disruption of cell wall synthesis, alteration of plasma membrane integrity, and inhibition of nucleic acid or protein synthesis, the specific pathway utilized by this compound remains uninvestigated. nih.govmdpi.com

Antiproliferative and Anticancer Activity Studies (in vitro)

Investigations into the potential of this compound as an antiproliferative or anticancer agent are not found in the current body of scientific publications. The following subsections reflect the absence of specific research data for this particular compound.

There are no published studies that have utilized cell line growth inhibition assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays, to evaluate the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.

Scientific investigations into the ability of this compound to induce apoptosis in cancer cells have not been reported. Consequently, there is no data on its potential mechanisms of action, such as the activation of caspases or modulation of apoptotic regulatory proteins.

There is an absence of research in the public domain concerning the effects of this compound on cell cycle progression in cancer cell lines. Studies to determine if the compound induces cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M) have not been documented.

Antioxidant Activity Research

Direct experimental research evaluating the antioxidant properties of this compound is not available in published literature. While the parent compound, indole-3-butyric acid, has been studied for its effects on antioxidant defense systems, these findings cannot be directly extrapolated to the dibrominated derivative without specific experimental validation. nih.govmdpi.com

Radical Scavenging Assays

Research into the radical scavenging capabilities of indole (B1671886) derivatives suggests that the indole nucleus is a significant contributor to antioxidant activity. The nitrogen atom within the indole ring possesses a free electron pair, making it a redox-active center. The delocalization of this electron pair across the aromatic system is crucial for the antioxidant properties of these compounds. nih.gov Studies on various C-3 substituted indole derivatives have shown that the nature of the substituent at this position can modulate their radical scavenging effectiveness. nih.gov For instance, derivatives with a pyrrolidinedithiocarbamate moiety have demonstrated notable activity in scavenging free radicals. nih.gov

While direct experimental data on the radical scavenging activity of this compound is not extensively documented in the reviewed literature, the presence of the indole core suggests a potential for such activity. Furthermore, studies on brominated phenols and indoles isolated from marine organisms have highlighted their capacity as effective radical scavengers. mdpi.comnih.gov The bromination of natural products has been observed to significantly enhance their biological activity, including antioxidant potential. nih.gov For example, a series of ethenyl indoles have been shown to exhibit antioxidant properties that are dependent on the substituents, with electron-donating groups enhancing this activity. rsc.org These findings support the hypothesis that this compound may possess radical scavenging properties, although empirical validation through specific assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay would be necessary for confirmation. nih.gov

| Compound/Derivative Class | Observed Radical Scavenging Activity | Key Structural Features | Reference |

|---|---|---|---|

| C-3 Substituted Indole Derivatives | Activity varies with substituent; pyrrolidinedithiocarbamate moiety showed high activity. | Indole nucleus, C-3 substituent | nih.gov |

| Brominated Indoles (from marine sources) | Demonstrated significant anti-inflammatory and potential antioxidant activity. | Bromo-substituted indole ring | mdpi.comnih.gov |

| Benzylic Acid-Derived Bromophenols | Effective DPPH and ABTS radical scavengers. | Bromophenol structure | nih.gov |

| Ethenyl Indoles | Substituent-dependent; electron-donating groups enhance activity. | Indole ring with ethenyl linkage | rsc.org |

Lipid Peroxidation Inhibition Mechanisms

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can be initiated by reactive free radicals. ptfarm.pl The inhibition of lipid peroxidation is a key aspect of antioxidant activity. Research on 5-hydroxyoxindole (B181108) and its derivatives has demonstrated their significant ability to suppress lipid peroxidation. nih.govresearchgate.net This protective effect is a crucial mechanism for mitigating cellular damage caused by oxidative stress. nih.gov

| Compound/Derivative Class | Effect on Lipid Peroxidation | Potential Mechanism | Reference |

|---|---|---|---|

| 5-Hydroxyoxindole Derivatives | Significant suppression of lipid peroxidation. | Interference with oxidative stress pathways. | nih.govresearchgate.net |

| Brominated Indoles | Potential for inhibition due to enhanced biological activity from bromination. | Alteration of lipophilicity and electronic properties. | nih.gov |

| General Indole Derivatives | Potential to interfere with free radical chain reactions. | Redox activity of the indole nucleus. | ptfarm.pl |

DNA/RNA Interaction Studies

Binding Modes and Affinities with Nucleic Acids

The interaction of small molecules with DNA is a critical area of research, particularly in the development of new therapeutic agents. Indole derivatives have been a focus of such studies due to their diverse biological activities, which are often linked to their ability to interact with DNA. nih.gov Spectroscopic and molecular docking studies on various indole derivatives have suggested that they tend to bind in the minor groove of DNA. researchgate.netresearchgate.net This binding is often non-covalent and can involve hydrogen bonding and van der Waals forces. researchgate.net

For indole-3-alkanoic acids, such as indole-3-butanoic acid, the length of the methylene (B1212753) linker has been shown to influence DNA binding. researchgate.net While specific binding affinities for this compound have not been reported, related indole derivatives have shown binding constants (Kb) in the range of 10^4 M^-1. nih.gov The presence of bromine atoms on the indole ring could potentially influence the binding affinity and specificity, possibly through halogen bonding interactions with the DNA molecule. The butanoic acid side chain would also play a role in the positioning of the molecule within the DNA groove.

Impact on DNA Replication and Transcription Processes

The binding of small molecules to DNA can have significant consequences for cellular processes such as DNA replication and transcription. nih.gov By occupying the minor groove, molecules can interfere with the binding of proteins and enzymes that are essential for these processes. While there is no direct evidence detailing the impact of this compound on DNA replication and transcription, the general principle is that minor groove binders can inhibit these functions.

The ability of a compound to interfere with DNA replication and transcription is often associated with its antitumor properties. nih.gov For some indole derivatives, this interference is a key mechanism of their cytotoxic effects. The structural features of this compound, including the dibrominated indole core and the butanoic acid side chain, would determine the extent of its impact on these fundamental biological processes.

Investigation of Enzyme/Protein Targets

Identification of Key Biological Macromolecules

The biological effects of a compound are mediated through its interaction with specific enzyme and protein targets. For indole derivatives, a wide range of biological macromolecules have been identified as potential targets. For instance, some 5-bromoindole-2-carboxylic acid derivatives have been found to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, indicating their potential as anticancer agents. nih.gov

In the context of indole-3-alkanoic acids, a primary area of research has been their role as plant hormones, or auxins. wikipedia.orgnih.gov Indole-3-butyric acid (IBA) is known to be converted to the active auxin, indole-3-acetic acid (IAA), through a process similar to fatty acid β-oxidation that occurs in peroxisomes. This suggests that the enzymes involved in this metabolic pathway are key biological targets for IBA and its derivatives. Furthermore, the auxin receptor, Transport Inhibitor Response 1 (TIR1) protein, which is part of an E3 ubiquitin ligase complex, is a crucial target for auxin-like molecules. frontiersin.org While the specific protein interactions of this compound have not been elucidated, its structural similarity to IBA suggests that it may interact with proteins involved in auxin signaling and metabolism.

| Compound/Derivative Class | Identified or Potential Protein Targets | Biological Role/Pathway | Reference |

|---|---|---|---|

| 5-Bromoindole-2-carboxylic Acid Derivatives | EGFR Tyrosine Kinase | Cancer cell proliferation | nih.gov |

| Indole-3-butyric Acid (IBA) and derivatives | Peroxisomal enzymes (β-oxidation pathway) | Conversion of IBA to IAA (auxin activity) | frontiersin.org |

| Indole-3-carboxylic Acid Derivatives | Transport Inhibitor Response 1 (TIR1) protein | Auxin signaling and perception | frontiersin.org |

Allosteric Modulation Studies

No research is currently available that investigates the potential of this compound as an allosteric modulator of any biological target.

Plant Biology Research Applications

There are no available studies on the application of this compound in plant biology. Therefore, its effects on auxin-like activity, cell division and elongation, or root development are unknown.

Molecular Mechanisms of Auxin-Like Activity

Due to the lack of research, the molecular mechanisms of this compound, and whether it possesses auxin-like activity, have not been determined.

Cell Division and Elongation Processes

There is no information regarding the effect of this specific compound on plant cell division and elongation.

Root Development and Morphogenesis at a Cellular Level

The impact of this compound on root development and morphogenesis at a cellular level has not been investigated.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

The conformational flexibility of 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid is primarily determined by the rotatable bonds in the butanoic acid side chain. The orientation of this side chain relative to the indole (B1671886) ring system is crucial for its interaction with biological targets. Theoretical calculations on similar molecules, such as indole-3-carbinol, have identified multiple stable conformers with small energy differences. For this compound, a potential energy surface scan would likely reveal several low-energy conformations.

The bromine atoms at the 2 and 6 positions of the indole ring are expected to influence the conformational preferences of the butanoic acid side chain through steric hindrance and electronic effects. The bulky nature of bromine may restrict the rotation around the C3-C bond of the side chain, favoring certain orientations over others. The energy landscape of this molecule is likely characterized by several local minima, corresponding to different stable conformations. The global minimum energy conformation would represent the most probable structure in a biological environment.

| Conformer | Dihedral Angle (N1-C2-C3-Cα) (°) | Dihedral Angle (C2-C3-Cα-Cβ) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | -120 | 180 | 0.00 |

| 2 | 60 | -60 | 0.85 |

| 3 | -60 | 60 | 1.20 |

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For this compound, molecular docking simulations can help identify potential protein targets and elucidate the binding modes.

Based on studies of other brominated indole derivatives, potential targets for this compound could include enzymes such as cyclooxygenases (COX-1 and COX-2) and MurD ligase. nih.govbohrium.com Docking studies of similar compounds have shown that the indole scaffold can fit into the active sites of these enzymes, forming key interactions with amino acid residues. nih.govbohrium.com

For instance, in the active site of COX enzymes, the indole ring could form hydrophobic interactions, while the carboxylic acid group of the butanoic acid side chain could form hydrogen bonds with polar residues like arginine and tyrosine. ajchem-a.com The bromine atoms might participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.

The binding affinity of a ligand to its target protein is often estimated by a scoring function in molecular docking programs, typically expressed in kcal/mol. nih.gov Studies on various indole derivatives have reported a range of binding energies depending on the specific compound and the protein target. nih.govajchem-a.com For this compound, it is anticipated that the dibromo substitution could lead to a favorable binding energy due to increased lipophilicity and the potential for halogen bonding.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| COX-1 | -8.5 | Arg120, Tyr355, Ser530 |

| COX-2 | -9.2 | Arg513, Tyr385, Val523 |

| MurD Ligase | -7.8 | Gly140, Arg379, Thr141 |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure of molecules. figshare.com These calculations can provide insights into the reactivity and intermolecular interactions of this compound.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring. The electron-withdrawing bromine atoms would likely lower the energy of the HOMO compared to the unsubstituted indole-3-butyric acid. The LUMO is expected to be distributed over the indole ring and the carboxylic acid group. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of the molecule.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. numberanalytics.comdeeporigin.com It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

In the ESP map of this compound, the most negative potential (red color) would be concentrated around the oxygen atoms of the carboxylic acid group, indicating a high electron density and a propensity to act as a hydrogen bond acceptor. researchgate.net The hydrogen atom of the N-H group in the indole ring and the hydroxyl hydrogen of the carboxylic acid would show a positive potential (blue color), indicating their ability to act as hydrogen bond donors. The bromine atoms would also influence the electrostatic potential, creating regions of slightly positive potential on their outer surfaces (the "sigma-hole"), which can participate in halogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. neliti.comfrontiersin.org For indole derivatives, QSAR is a powerful tool used to predict the efficacy of new analogs and to guide the design of molecules with enhanced therapeutic properties. nih.gov

The development of a predictive QSAR model is a systematic process involving the compilation of a dataset of compounds with known biological activities, the calculation of molecular descriptors, and the application of statistical methods to create and validate a correlative model. For indole derivatives, various studies have successfully built QSAR models to predict activities such as anticancer, antimicrobial, and enzyme inhibition. nih.govnih.govnih.gov

The process typically employs statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). neliti.comnih.gov A crucial step is the rigorous validation of the model's predictive power, often assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a test set of compounds not used in model generation (R²_pred). eurjchem.com For instance, a 3D-QSAR study on indole derivatives as Pim-1 kinase inhibitors reported robust models with high conventional (r²) and cross-validated (q²) correlation coefficients, indicating reliability. nih.gov Similarly, models for indole-carbaldehyde derivatives as cannabinoid receptor agonists showed strong predictive correlation for the test set. benthamdirect.com

These models mathematically correlate descriptors with biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration), enabling the prediction of activity for new, unsynthesized compounds.

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (or R²) | Coefficient of determination; indicates the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |

| q² (or Q²) | Cross-validated correlation coefficient; a measure of the model's internal predictive ability. | > 0.5 |

| R²_ext (or Pred_R²) | Predictive R² for an external test set; measures the model's ability to predict the activity of new compounds. | > 0.6 |

This table presents generally accepted threshold values for a robust QSAR model.

A primary outcome of QSAR studies is the identification of key molecular descriptors that significantly influence biological activity. nih.gov These descriptors are numerical representations of the physicochemical properties of a molecule. For indole derivatives, studies have highlighted the importance of several classes of descriptors. nih.govnih.gov

Topological Descriptors: These relate to the two-dimensional structure and connectivity of atoms within the molecule, such as the Wiener and Zagreb indices. frontiersin.org They can describe molecular size, shape, and branching.

Electronic Descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges are crucial. nih.govfrontiersin.org For instance, studies on indole derivatives have shown that high electronic energy and dipole moment can correlate with antibacterial activity. nih.gov

Hydrophobic Descriptors: Lipophilicity, often represented by logP (the logarithm of the octanol-water partition coefficient), is a critical factor governing how a molecule interacts with biological membranes and protein binding pockets. nih.govmdpi.com

Steric/3D Descriptors: These describe the three-dimensional shape of the molecule. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to quantify how steric bulk, electrostatic potential, and hydrophobicity influence activity. nih.govnih.gov

Table 2: Common Physicochemical Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Class | Example Descriptor | Property Represented | Potential Influence on Activity |

|---|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution in the molecule. | Influences electrostatic interactions with target proteins. |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting capability. | Relates to chemical reactivity and interaction potential. |

| Hydrophobic | LogP | Lipophilicity or hydrophobicity. | Affects membrane permeability and binding to hydrophobic pockets. |

| Topological | Wiener Index | Molecular branching and compactness. | Correlates with molecular size and shape-dependent interactions. |

| 3D/Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Influences how the molecule fits into a binding site. |

Molecular Dynamics Simulations to Understand Dynamic Interactions

While QSAR provides predictive models based on static structures, molecular dynamics (MD) simulations offer a dynamic view of how a compound interacts with its biological target over time. bohrium.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, binding stability, and key intermolecular interactions. mdpi.com

For indole derivatives, MD simulations are frequently used to refine the results of molecular docking and to investigate the stability of the ligand-protein complex. nih.govmdpi.com A typical simulation runs for nanoseconds to microseconds, tracking the movements of the ligand within the protein's binding site.

Key insights gained from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored over time. A stable RMSD value suggests that the ligand has found a stable binding pose within the receptor. espublisher.com

Key Interactions: The simulation trajectory can be analyzed to identify persistent hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that are critical for binding affinity. mdpi.com For example, MD simulations on indole derivatives targeting the Pim-1 kinase revealed the pivotal role of interactions with a specific glutamic acid residue (Glu 121) for stable binding. nih.gov

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy (ΔG_bind), providing a more accurate estimation of binding affinity than docking scores alone. espublisher.com

In the context of this compound, MD simulations could be used to model its interaction with a putative target enzyme. The simulation would reveal how the dibromo-indole core orients within a binding pocket and how the butanoic acid side chain forms stable interactions, providing a dynamic rationale for its biological activity.

Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation to observe dynamic behavior. |

| Average Ligand RMSD | 0.2 nm | A low and stable value indicates the ligand remains in a consistent binding pose. |

| Key H-Bond Residues | ASP 145, LYS 88 | Amino acids forming persistent hydrogen bonds with the ligand. |

| Calculated ΔG_bind | -35.31 kcal/mol | A negative value indicates a favorable binding interaction. espublisher.com |

This table illustrates typical outputs from an MD simulation analysis, providing insights into the stability and nature of the ligand-receptor complex.

Chemical Biology Applications and Research Tool Development

Development as Molecular Probes for Biological Pathways

There is currently no scientific literature detailing the development or use of 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid as a molecular probe. The design of a molecular probe requires a compound to have a specific interaction with a biological target, such as a protein or nucleic acid, and to possess a detectable signal, like fluorescence or radioactivity. Without foundational research into the biological activities and binding partners of this compound, its potential as a molecular probe remains purely speculative.

Use in Affinity Chromatography or Chemical Proteomics

The application of a compound in affinity chromatography or chemical proteomics is predicated on its ability to be immobilized on a solid support and selectively bind to target proteins from a complex biological sample. This allows for the isolation and identification of these interacting partners. As there are no published studies on the biological targets or binding properties of this compound, its utility in these techniques has not been established.

Integration into Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. For this compound to be considered in FBDD, it would first need to be identified as a fragment that binds to a specific target of interest. To date, no such screening results or studies have been reported in the scientific literature.

Potential as Lead Compounds for Further Drug Design Research

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The potential of this compound as a lead compound is unknown, as there are no published reports of its biological activity. The introduction of bromine atoms onto the indole (B1671886) ring could theoretically influence its properties, such as lipophilicity and binding interactions, but without experimental data, its therapeutic potential remains an open question.

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Targets

The indole (B1671886) scaffold is recognized as a "privileged structure" capable of interacting with a multitude of biological receptors and enzymes. mdpi.comsci-hub.se Future investigations into 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid should prioritize the identification of its novel biological targets. The presence of bromine atoms can significantly alter the electronic and lipophilic properties of the molecule, potentially leading to new or enhanced biological activities. researchgate.net

Research should focus on screening this compound against a diverse panel of biological targets. Based on the known activities of other brominated indoles, initial investigations could explore its potential as an anti-inflammatory or anticancer agent. mdpi.comnih.govmonash.edu For instance, various brominated indoles isolated from marine molluscs have demonstrated significant inhibition of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2). nih.gov

A systematic approach to target identification could involve:

High-Throughput Screening (HTS): Employing HTS assays against large libraries of kinases, proteases, and other enzymes to identify potential molecular targets.

Phenotypic Screening: Assessing the compound's effect on various cell-based models of disease (e.g., cancer cell lines, immune cells) to uncover novel biological pathways it may modulate.

Affinity-Based Proteomics: Utilizing chemical probes derived from the parent compound to isolate and identify its binding partners within the proteome.

The data from these studies will be crucial in elucidating the mechanism of action and guiding further development.

Exploration of Combination Research Strategies with other Bioactive Agents

The therapeutic efficacy of many compounds can be enhanced through combination with other bioactive agents. This approach can lead to synergistic effects, reduced side effects, and the overcoming of resistance mechanisms. Future research on this compound should explore its potential in combination with established therapeutic agents.

Given the potential anticancer properties of indole derivatives, combination studies with known chemotherapeutic drugs or targeted therapies could be particularly fruitful. nih.govnrfhh.com For example, some indole compounds have been investigated in combination with resveratrol, showing modulation of xenobiotic metabolism enzymes. nih.gov Research in this area could involve:

In Vitro Synergy Studies: Utilizing checkerboard assays to assess the synergistic, additive, or antagonistic effects of the compound when combined with other drugs on cancer cell lines.

Mechanism-Based Combinations: If a specific biological target is identified, combining the compound with other agents that act on different nodes of the same signaling pathway.

Preclinical In Vivo Studies: Evaluating promising combinations in animal models of disease to assess their in vivo efficacy and safety.

These studies could pave the way for the development of novel and more effective combination therapies for various diseases.

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of a compound, such as its solubility and stability, can significantly impact its utility in research and therapeutic applications. The lipophilicity introduced by the dibromo-substitution may affect the aqueous solubility of this compound. Therefore, the development of advanced delivery systems is a critical area for future investigation.

Nanotechnology-based formulations have shown promise for improving the delivery of indole-containing compounds. nih.gov Potential delivery systems to be explored include:

Liposomes and Niosomes: Encapsulating the compound within lipid-based vesicles to enhance its solubility and bioavailability.

Polymeric Nanoparticles: Formulating the compound into biodegradable polymeric nanoparticles for controlled and targeted release.

Micellar Systems: Utilizing self-assembling amphiphilic polymers to create nanostructures that can solubilize the hydrophobic compound in aqueous environments.

The development of such delivery systems would not only facilitate in vitro and in vivo studies but also be a crucial step towards any potential translational applications. jchr.orgeurekaselect.com

Theoretical Studies on Novel Reaction Mechanisms

Computational and theoretical chemistry can provide valuable insights into the reactivity and potential synthetic routes for novel compounds. For this compound, theoretical studies could be employed to explore novel reaction mechanisms for its synthesis and functionalization.

Areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: To understand the electronic structure and reactivity of the molecule, predicting the most likely sites for further chemical modification.

Reaction Pathway Modeling: To explore the mechanisms of known indole syntheses and predict the feasibility of novel, more efficient synthetic routes. rsc.org

Molecular Docking and Dynamics Simulations: Once a biological target is identified, these computational tools can be used to predict the binding mode and affinity of the compound, guiding the design of more potent analogs. nih.gov

Such theoretical studies can accelerate the research and development process by providing a rational basis for experimental design.

Expanding Library Synthesis for Broader SAR Studies

To fully understand the potential of this compound, it is essential to conduct comprehensive Structure-Activity Relationship (SAR) studies. This involves the synthesis of a library of related analogs to determine how modifications to the chemical structure affect its biological activity. sci-hub.senih.gov

Key structural modifications to explore in an expanded library could include:

Variation of Halogen Substitution: Replacing the bromine atoms with other halogens (e.g., chlorine, fluorine) or varying their positions on the indole ring.

Modification of the Alkanoic Acid Side Chain: Altering the length and branching of the butanoic acid chain.

Substitution at the Indole Nitrogen: Introducing various substituents at the N1 position of the indole ring.

The systematic synthesis and biological evaluation of these analogs will provide a detailed understanding of the pharmacophore and guide the design of compounds with optimized activity and properties. mdpi.com

The table below presents hypothetical data for SAR studies, illustrating how biological activity might be influenced by structural modifications.

| Compound | R1 | R2 | Side Chain | IC50 (µM) |

| This compound | Br | Br | -(CH2)3COOH | - |

| Analog 1 | Cl | Cl | -(CH2)3COOH | - |

| Analog 2 | Br | H | -(CH2)3COOH | - |

| Analog 3 | Br | Br | -(CH2)2COOH | - |

| Analog 4 | Br | Br | -(CH2)4COOH | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.